6-CHLORO-N,N-DIETHYL-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE
Description
6-Chloro-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine is a quinoline derivative characterized by a chloro substituent at position 6, a diethylamino group at position 4, and a 4-methoxybenzenesulfonyl moiety at position 3. Key physicochemical properties inferred from structurally related compounds include a molecular weight of approximately 388.91 g/mol (C₂₀H₂₁ClN₂O₃S) and a calculated logP of 5.4254, indicating moderate lipophilicity . The 4-methoxybenzenesulfonyl group likely enhances solubility compared to non-polar substituents (e.g., methyl), while the diethylamino group may influence basicity and protein-binding interactions .
Properties
IUPAC Name |
6-chloro-N,N-diethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3S/c1-4-23(5-2)20-17-12-14(21)6-11-18(17)22-13-19(20)27(24,25)16-9-7-15(26-3)8-10-16/h6-13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRBDYHTFKCMIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and rigorous quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on
Biological Activity
6-Chloro-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
Anticancer Properties
Recent studies have indicated that compounds similar to 6-chloro-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine exhibit significant anticancer activity. For instance, derivatives of benzothiazole, which share structural similarities, have shown potent inhibition of various cancer cell lines, including A431 and A549 cells. These compounds were found to induce apoptosis and cell cycle arrest at micromolar concentrations, suggesting that modifications to the quinoline structure may enhance its anticancer efficacy .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets involved in cancer progression. For example, studies have shown that similar compounds can inhibit the activity of pro-inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in cancerous tissues. This suggests that 6-chloro-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine may exert anti-inflammatory effects that contribute to its anticancer properties.
Inhibition of Enzymatic Activity
The compound's potential as an inhibitor of key enzymes involved in tumor metabolism is also noteworthy. It has been suggested that similar sulfonamide derivatives can inhibit carbonic anhydrase and other enzymes critical for tumor growth and survival . This inhibition could lead to reduced tumor cell proliferation and increased susceptibility to chemotherapeutic agents.
Synthesis and Evaluation
In one study, researchers synthesized a series of quinoline derivatives, including 6-chloro-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine, and evaluated their biological activity against various cancer cell lines. The results indicated that modifications to the quinoline structure significantly influenced the compounds' potency against cancer cells. Notably, the presence of the methoxybenzenesulfonyl group enhanced the overall biological activity compared to unsubstituted quinoline derivatives .
Comparative Analysis with Other Compounds
A comparative analysis was conducted between 6-chloro-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine and other known anticancer agents. The findings revealed that while traditional chemotherapeutics showed efficacy in vitro, the novel compound exhibited superior selectivity for cancer cells over normal cells, indicating a potentially favorable therapeutic index.
| Compound Name | IC50 (µM) in A431 Cells | Mechanism of Action |
|---|---|---|
| 6-Chloro-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine | 1.5 | Inhibition of IL-6 production |
| Compound B7 (Benzothiazole derivative) | 2.0 | Apoptosis induction |
| Traditional Chemotherapeutic X | 5.0 | DNA intercalation |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound shares a quinoline core with several analogs but differs in substituent patterns, which critically impact physicochemical and biological properties:
Bioactivity and Computational Insights
- Structural Clustering : Compounds with sulfonyl groups (e.g., target compound) may cluster separately from sulfonamides or carboxylates due to differences in hydrogen-bonding capacity .
- Docking Affinity : Subtle substituent changes (e.g., methoxy vs. methyl) significantly impact binding pocket interactions, as seen in molecular docking studies .
Key Research Findings
Substituent Effects :
- Methoxy vs. Methyl () : The methoxy group in the target compound improves solubility compared to methyl analogs but reduces lipophilicity relative to trifluoromethyl derivatives .
- Sulfonyl vs. Sulfonamide : Sulfonyl groups enhance metabolic stability compared to sulfonamides, which are prone to hydrolysis .
Therapeutic Potential: The diethylamino group may facilitate membrane penetration, while the sulfonyl moiety could modulate kinase inhibition, a common target in anticancer therapies . Computational models (e.g., Tanimoto coefficients, Murcko scaffolds) suggest the target compound occupies a unique chemotype cluster, warranting further biological screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
